Ethyl-3-methyl-2-hexenoate
Overview
Description
Ethyl-3-methyl-2-hexenoate is an organic compound belonging to the ester family. It is characterized by its fruity aroma, making it a valuable component in the flavor and fragrance industry. The compound’s molecular formula is C9H16O2, and it has a molecular weight of 156.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl-3-methyl-2-hexenoate can be synthesized through various methods. One common synthetic route involves the reaction of 2-pentanone with ethyl (triphenylphosphoranylidene)acetate . The reaction typically requires a base such as sodium hydride and is conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the esterification of 3-methyl-2-hexenoic acid with ethanol in the presence of an acid catalyst. This method is favored due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl-3-methyl-2-hexenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide or sodium ethoxide are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 3-methyl-2-hexenoic acid.
Reduction: 3-methyl-2-hexenol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl-3-methyl-2-hexenoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound’s aroma properties make it useful in studies related to olfaction and insect behavior.
Medicine: Research is ongoing to explore its potential therapeutic effects.
Industry: It is widely used in the flavor and fragrance industry to impart fruity notes to products
Mechanism of Action
The mechanism of action of ethyl-3-methyl-2-hexenoate primarily involves its interaction with olfactory receptors. The compound binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the perception of its characteristic fruity aroma . Additionally, its ester functional group can participate in various biochemical reactions, influencing its behavior in biological systems.
Comparison with Similar Compounds
- Ethyl (E)-2-hexenoate
- Methyl (E)-2-hexenoate
- Methyl (E)-3-hexenoate
- Ethyl 2-methylbutanoate
Comparison: Ethyl-3-methyl-2-hexenoate is unique due to its specific molecular structure, which imparts a distinct fruity aroma. Compared to ethyl (E)-2-hexenoate and methyl (E)-2-hexenoate, it has an additional methyl group, which influences its olfactory properties and reactivity. Methyl (E)-3-hexenoate and ethyl 2-methylbutanoate also share similar aroma characteristics but differ in their molecular structures and functional groups, leading to variations in their applications and chemical behavior .
Properties
IUPAC Name |
ethyl (Z)-3-methylhex-2-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-4-6-8(3)7-9(10)11-5-2/h7H,4-6H2,1-3H3/b8-7- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCPOYMRKNZICF-FPLPWBNLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=CC(=O)OCC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=C\C(=O)OCC)/C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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